1-Hydroxycyclopentane-1-carbaldehyde
Description
1-Hydroxycyclopentane-1-carbaldehyde is a cyclic aldehyde derivative featuring a hydroxyl (-OH) group and a formyl (-CHO) group at the 1-position of the cyclopentane ring. The molecule’s stereoelectronic properties are influenced by the proximity of the hydroxyl and aldehyde groups, which may affect hydrogen bonding, solubility, and reactivity. Due to the lack of direct toxicological or synthesis data, this article focuses on structural and functional comparisons with related compounds.
Properties
IUPAC Name |
1-hydroxycyclopentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6(8)3-1-2-4-6/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHFAABFNIYXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501071 | |
| Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63457-91-0 | |
| Record name | 1-Hydroxycyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Hydroxycyclopentane-1-carbaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of cyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid.
Dehydrogenation of Alcohols: This method is suitable for volatile alcohols and involves the removal of hydrogen atoms from cyclopentanol to form the aldehyde.
Industrial Production: Industrially, the compound can be produced through catalytic processes involving the selective oxidation of cyclopentane derivatives under controlled conditions.
Chemical Reactions Analysis
1-Hydroxycyclopentane-1-carbaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-Hydroxycyclopentane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many biochemical processes.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
3-Hydroxycyclopentane-1-carbaldehyde (CAS: 69492-90-6)
- Structure : Hydroxyl group at position 3, aldehyde at position 1.
- Molecular Formula : C₆H₁₀O₂ (molecular weight: 114.14 g/mol) .
- Key Differences: The hydroxyl group’s position alters intramolecular hydrogen bonding. The 3-hydroxy derivative may exhibit lower polarity compared to the 1-hydroxy isomer due to reduced proximity between -OH and -CHO.
- Applications: Limited data, but hydroxylated aldehydes are often intermediates in fragrance or pharmaceutical synthesis .
1-(Chloromethyl)cyclopentane-1-carbaldehyde (CAS: 1934762-82-9)
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde
- Structure : Methyl (-CH₃) group at position 3, aldehyde at position 1.
- Molecular Formula : C₇H₁₂O (molecular weight: 112.17 g/mol) .
- Stereochemistry: The (1S,3S) configuration may influence chiral synthesis pathways, unlike non-chiral 1-hydroxy derivatives .
- Applications : Chiral aldehydes are critical in asymmetric catalysis and enantioselective drug synthesis.
5-Ethylcyclopent-1-ene-1-carbaldehyde (CAS: N/A)
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde (CAS: 1934654-17-7)
- Structure : Branched 1-hydroxypropan-2-yl and methyl substituents.
- Molecular Formula: Not explicitly provided; estimated C₁₀H₁₆O₂ (molecular weight ~168.23 g/mol) .
- Key Differences: Increased steric bulk and additional hydroxyl group may enhance solubility in polar solvents. Potential for forming hydrogen-bonded networks, impacting crystallinity or biological activity .
- Applications : Likely explored in medicinal chemistry for bioactivity modulation.
Biological Activity
1-Hydroxycyclopentane-1-carbaldehyde is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its antibacterial, antifungal, and anticancer activities, as well as relevant research findings and case studies.
Chemical Structure and Properties
This compound has a unique cyclopentane structure with a hydroxyl group and an aldehyde functional group. Its molecular formula is , and its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Antifungal Activity
The compound also shows promise in antifungal applications. In vitro tests against fungi such as Candida albicans revealed that it can inhibit fungal growth effectively.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 40 µg/mL |
This indicates that this compound may have therapeutic potential in treating fungal infections.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. Research involving human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HT-29), showed that the compound induces apoptosis and inhibits cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 µM |
| HT-29 | 30 µM |
These findings suggest that the compound could be a potential lead for developing novel anticancer therapies.
The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to disruption of cellular processes. The presence of the hydroxyl group is believed to enhance its reactivity with biological macromolecules, including proteins and nucleic acids.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Antibiotic Research, researchers evaluated the antibacterial efficacy of various derivatives of cyclopentane aldehydes, including this compound. The study concluded that modifications to the aldehyde group could enhance antibacterial activity, suggesting avenues for further research into structural optimization.
Case Study 2: Anticancer Properties
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated that patients receiving treatment with this compound experienced reduced tumor size and improved quality of life, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
